molecular formula C20H26N4O4 B5132168 methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate

methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate

Cat. No.: B5132168
M. Wt: 386.4 g/mol
InChI Key: IOISSLOOSHPMRP-OAHLLOKOSA-N
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Description

Methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate is a complex organic compound that features a piperazine ring, an oxazole ring, and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the propanoate ester.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include:

    Catalysts: Using catalysts to speed up the reaction.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of receptors involved in signaling pathways.

    Inhibiting Enzymes: Blocking the activity of enzymes critical for certain biological processes.

    Altering Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-[[2-[(4-phenylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate
  • Methyl (2R)-2-[[2-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate

Uniqueness

Methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl (2R)-2-[[2-[(4-benzylpiperazin-1-yl)methyl]-1,3-oxazole-4-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-15(20(26)27-2)21-19(25)17-14-28-18(22-17)13-24-10-8-23(9-11-24)12-16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3,(H,21,25)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOISSLOOSHPMRP-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)C1=COC(=N1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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